molecular formula C16H21N3O B12271740 [1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol

[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol

Cat. No.: B12271740
M. Wt: 271.36 g/mol
InChI Key: AEADVXFBJFSQSD-UHFFFAOYSA-N
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Description

[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol is a complex organic compound that features a naphthyridine ring system substituted with dimethyl groups and a piperidine ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyridine core, followed by the introduction of dimethyl groups at specific positions. The piperidine ring is then synthesized and attached to the naphthyridine core. Finally, the methanol group is introduced through a suitable reaction, such as reduction or substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The naphthyridine ring can be reduced under specific conditions to form a dihydro derivative.

    Substitution: The dimethyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    [1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]ethanol: Similar structure with an ethanol group instead of methanol.

    [1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]amine: Contains an amine group instead of methanol.

    [1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]acetate: Features an acetate group instead of methanol.

Uniqueness

The uniqueness of [1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol

InChI

InChI=1S/C16H21N3O/c1-11-8-12(2)17-16-14(11)5-6-15(18-16)19-7-3-4-13(9-19)10-20/h5-6,8,13,20H,3-4,7,9-10H2,1-2H3

InChI Key

AEADVXFBJFSQSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=N2)N3CCCC(C3)CO)C

Origin of Product

United States

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